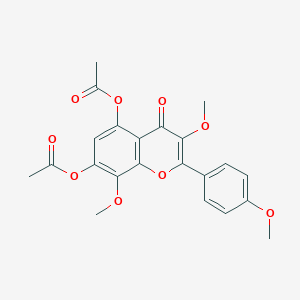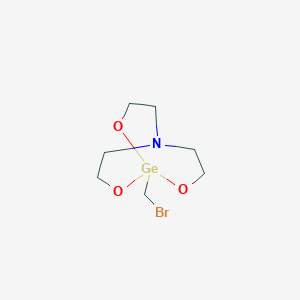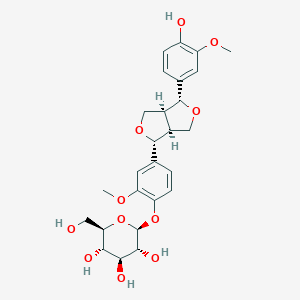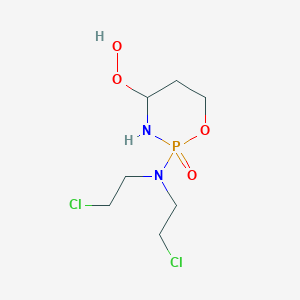
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
Overview
Description
Synthesis Analysis
A similar compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was prepared in two steps with an overall yield of 74%, demonstrating the feasibility of complex syntheses involving azido, sulfonamido, and methoxy groups (Fall et al., 2021).
Molecular Structure Analysis
The structural elucidation of related compounds is typically achieved through IR, 1D and 2D NMR experiments, and elemental analysis. These techniques provide comprehensive information on the molecular structure, including the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of compounds with azido, sulfonamido, and methoxy groups varies significantly depending on the molecular context. For instance, azides are known for their participation in cycloaddition reactions, while sulfonamides exhibit various biological activities and stability due to their sulfonyl group (Holland et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and material science. These properties are often investigated using techniques like DSC, POM, and XRD to understand the compound's behavior under different conditions.
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the compound's applications. Studies on similar compounds provide insights into their potential reactivities, such as participation in click reactions or their behavior as Michael acceptors (Das et al., 2019).
Scientific Research Applications
1. Biotransformation and Chemoenzymatic Synthesis
- Biotransformation studies have shown that fungi like Helminthosporium species NRRL 4671 can catalyze the sulfur oxidation and carbonyl reduction of similar compounds (Holland, Ihasz, & Lounsbery, 2002).
- Chemoenzymatic synthesis methods have been developed to create chiral β-azidoalcohols, crucial for the preparation of chiral aziridines and aminoalcohols, using similar azido ketones (Besse, Veschambre, Chěnevert, & Dickman, 1994).
2. Photomechanical Studies
- Vinyl azides like 3-azido-1-(4-methoxyphenyl)propenone exhibit dramatic mechanical effects such as cracking or bending under UV light, releasing N2. This behavior highlights the potential of photochemical gas release in photoreactive molecular crystals (Shields et al., 2020).
3. Solid Phase Synthesis and Library Creation
- Solid phase synthesis strategies have been employed to create libraries of compounds like d-threo-PDMP derivatives, using azido intermediates that are structurally similar (Dong et al., 2013).
4. Functional Modification of Hydrogels
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including those structurally related to 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, for potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).
5. Acid-Base Catalysis
- Research into the selective oxidation of compounds similar to 1-methoxy-2-propanol, using ZnMgAl catalysts derived from hydrotalcite-like compounds, demonstrates the relevance of acid-base catalysis in synthesizing related chemicals (Cheng et al., 2008).
properties
IUPAC Name |
5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHKWKOXWTUWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524857 | |
| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone | |
CAS RN |
1189968-86-2 | |
| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)








